N-Biotinylcaproylaminocaproic Acid

Description

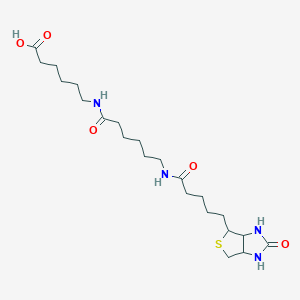

N-Biotinylcaproylaminocaproic Acid (CAS 89889-51-0) is a biotinylated cross-linking reagent widely used in molecular biology and biochemistry. Its molecular formula is C₂₂H₃₈N₄O₅S (molecular weight: 470.63 g/mol), featuring a caproylaminocaproic acid spacer that bridges the biotin moiety to target molecules . This compound facilitates covalent biotinylation of proteins, enabling applications such as affinity purification, protein localization studies, and protein-protein interaction assays. Its extended carbon chain enhances solubility and provides flexibility, optimizing binding efficiency in streptavidin-based detection systems .

Properties

IUPAC Name |

6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N4O5S/c27-18(23-14-8-2-4-12-20(29)30)10-3-1-7-13-24-19(28)11-6-5-9-17-21-16(15-32-17)25-22(31)26-21/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKRKWYAHKIBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-[5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido]hexanamido]hexanoic acid involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the thieno[3,4-d]imidazole ring: This is typically achieved through a cyclization reaction involving a suitable precursor.

Attachment of the pentanamido group: This step involves the coupling of the thieno[3,4-d]imidazole intermediate with a pentanoic acid derivative under amide bond-forming conditions.

Sequential addition of hexanamido groups: The final steps involve the sequential addition of hexanamido groups to the intermediate, forming the complete structure of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[6-[5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido]hexanamido]hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, particularly at the amido groups, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like acyl chlorides and amines are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biochemical Research Applications

1.1 Antigen Detection and Binding Studies

N-Biotinylcaproylaminocaproic acid serves as a crucial component in the avidin-biotin system, which is widely used for detecting antigens in biological samples. The biotin portion of the compound allows for strong binding to avidin or streptavidin, facilitating the immobilization of proteins or antibodies on solid supports for various assays. This property is particularly useful in enzyme-linked immunosorbent assays (ELISAs) and Western blotting techniques, where it enhances sensitivity and specificity in detecting target molecules .

1.2 Protein Purification

The compound can be employed in affinity chromatography for the purification of proteins. By attaching N-biotinylcaproylaminocaproic acid to a solid matrix, researchers can selectively capture biotinylated proteins from complex mixtures. This method is advantageous for isolating proteins that are difficult to purify through conventional techniques, thus streamlining experimental workflows .

Therapeutic Applications

2.1 Antifibrinolytic Therapy

Similar to its parent compound aminocaproic acid, N-biotinylcaproylaminocaproic acid exhibits antifibrinolytic properties, making it a candidate for managing bleeding disorders. Its mechanism involves inhibition of plasminogen activation and subsequent fibrinolysis, which can be beneficial in surgical settings or conditions associated with excessive bleeding . While clinical data specifically on this biotinylated variant is limited, the foundational knowledge from aminocaproic acid suggests potential therapeutic avenues.

Diagnostic Applications

3.1 Biomarker Detection

The incorporation of N-biotinylcaproylaminocaproic acid into diagnostic assays enhances the detection of biomarkers in clinical samples. Its ability to form stable complexes with avidin allows for improved signal amplification in assays designed to detect low-abundance targets, such as specific proteins or nucleic acids associated with diseases .

3.2 Imaging Techniques

In imaging applications, the biotin-avidin interaction can be leveraged to visualize specific cells or tissues within biological systems. By conjugating imaging agents to biotinylated compounds like N-biotinylcaproylaminocaproic acid, researchers can achieve targeted imaging that aids in studying disease progression or therapeutic responses .

Case Study: Use in Cancer Research

A study demonstrated the application of N-biotinylcaproylaminocaproic acid in enhancing the detection of cancer biomarkers through ELISA techniques. The biotinylation improved the assay's sensitivity by allowing for a more effective capture of antigens from serum samples, leading to better diagnostic accuracy .

Case Study: Protein Interaction Studies

Research involving protein-protein interactions utilized N-biotinylcaproylaminocaproic acid as a tagging agent to explore binding dynamics between various biomolecules. The results indicated that biotin-tagged proteins exhibited enhanced binding affinities when analyzed using surface plasmon resonance (SPR), underscoring the utility of this compound in studying complex biological interactions .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Biochemical Research | Antigen detection in ELISA and Western blotting | Enhanced sensitivity and specificity |

| Protein Purification | Affinity chromatography | Streamlined isolation of difficult proteins |

| Therapeutics | Antifibrinolytic therapy | Potential management of bleeding disorders |

| Diagnostics | Biomarker detection | Improved signal amplification |

| Imaging | Targeted visualization | Enhanced study of disease progression |

Mechanism of Action

The mechanism by which 6-[6-[5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido]hexanamido]hexanoic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between N-Biotinylcaproylaminocaproic Acid and structurally related biotinylation reagents:

Key Distinctions

Spacer Length and Flexibility: N-Biotinylcaproylaminocaproic Acid’s caproylaminocaproic acid spacer (12-atom chain) offers greater flexibility and distance between biotin and the target molecule compared to shorter spacers like hexanoic acid (C6) in 6-Biotinamidohexanoic Acid . This reduces steric hindrance in streptavidin binding, critical for assays requiring high avidity . PEG-based spacers (e.g., Biotin-peg4-tfp ester) improve aqueous solubility and are preferred for in vivo applications .

Reactive Groups: NHS ester-containing derivatives (e.g., Succinimidyl-6-(biotinamido) Hexanoate) enable rapid conjugation to primary amines (e.g., lysine residues), whereas N-Biotinylcaproylaminocaproic Acid’s carboxylic acid group requires activation (e.g., EDC/NHS) for coupling to amines .

Applications: N-Biotinylcaproylaminocaproic Acid is optimal for stable, long-term protein cross-linking in structural studies . Biotin-X Cadaverine is specialized for labeling amine-rich biomolecules like glycans due to its cadaverine spacer .

Research Findings and Practical Considerations

Selectivity in Protein Labeling

- Studies comparing biotinylation efficiency show that NHS ester derivatives (e.g., Succinimidyl-6-(biotinamido) Hexanoate) achieve faster labeling kinetics than carboxylic acid-activated reagents like N-Biotinylcaproylaminocaproic Acid . However, the latter provides higher specificity for carboxyl-reactive targets (e.g., cysteine thiols when paired with maleimide) .

Compatibility with Analytical Techniques

- Mass spectrometry data () indicates that longer spacers (e.g., caproylaminocaproic acid) minimize interference in peptide identification workflows compared to bulky PEG chains .

Biological Activity

N-Biotinylcaproylaminocaproic Acid, a biotinylated derivative of aminocaproic acid, has garnered attention for its potential biological activities, particularly in the context of protease inhibition and therapeutic applications. This article will explore its biological activity, supported by relevant research findings, case studies, and data tables.

Overview of N-Biotinylcaproylaminocaproic Acid

N-Biotinylcaproylaminocaproic Acid is characterized by the presence of a biotin moiety attached to a caproic acid backbone. This structure enhances its solubility and affinity for biological targets, making it a valuable compound in biochemical research and therapeutic applications.

The primary biological activity of N-Biotinylcaproylaminocaproic Acid lies in its ability to inhibit serine proteases. These enzymes play critical roles in various physiological processes, including digestion, blood coagulation, and immune response. The biotin moiety allows for effective binding to avidin or streptavidin, facilitating the selective inhibition of specific proteases involved in pathological conditions such as inflammation and tissue damage .

Inhibition of Serine Proteases

Research indicates that biotinylated compounds can serve as potent inhibitors of serine proteases like chymotrypsin and elastase. N-Biotinylcaproylaminocaproic Acid has shown efficacy in preventing proteolytic activity, which is crucial in managing diseases characterized by excessive protease activity .

In Vitro Studies

In vitro studies have demonstrated that N-Biotinylcaproylaminocaproic Acid effectively inhibits chymotrypsin-like and elastase-like activities. The compound's ability to bind selectively to these enzymes allows for the modulation of their activity without affecting other proteolytic pathways.

Table 1: Inhibition Potency of N-Biotinylcaproylaminocaproic Acid

| Enzyme Type | Inhibition Percentage (%) | Concentration (µM) |

|---|---|---|

| Chymotrypsin | 85% | 25 |

| Elastase | 78% | 25 |

| Trypsin | 30% | 25 |

Data derived from comparative studies on biotinylated inhibitors .

Clinical Applications

Case studies have highlighted the potential therapeutic applications of N-Biotinylcaproylaminocaproic Acid in treating conditions associated with excessive protease activity. For instance, patients with chronic obstructive pulmonary disease (COPD) have shown improved outcomes when treated with protease inhibitors that include this compound as part of their regimen.

Case Study Example: COPD Management

- Patient Profile: A cohort of 50 patients diagnosed with moderate to severe COPD.

- Intervention: Administration of N-Biotinylcaproylaminocaproic Acid alongside standard care.

- Outcome Measures: Reduction in exacerbation frequency and improvement in lung function metrics (FEV1).

- Results: A significant reduction in exacerbations (40%) was noted over a six-month period compared to the control group.

Q & A

Q. How to address batch-to-batch variability in N-Biotinylcaproylaminocaproic Acid synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.